Regioisomeric Efficacy Divergence in Cholesterol-Fed Rat Model: 3-Dodecyl vs. 5-Dodecyl Isoxazole ACAT Inhibitors
When converted to the corresponding 2,4,6-trimethoxyphenyl amide final compounds, the 3-dodecyl regioisomer (13a, derived from (3-Dodecylisoxazol-5-yl)methanol) and the 5-dodecyl regioisomer (16a, derived from the regioisomeric alcohol) showed divergent cholesterol-lowering efficacy in the cholesterol-fed rat. At the 3 mg/kg oral dose, 13a was reported to be 'more efficacious at lowering total cholesterol' than 16a [1]. This means that selecting the 3-dodecyl-5-hydroxymethyl isomer as a building block directs the synthesis toward the more active series.
| Evidence Dimension | In vivo total cholesterol lowering at 3 mg/kg p.o. |
|---|---|
| Target Compound Data | 3-Dodecyl regioisomer 13a: more efficacious than 16a (exact % TC lowering at 3 mg/kg not individually tabulated in the paper for this dose of 13a; the paper reports 42-68% TC lowering range for the series) |
| Comparator Or Baseline | 5-Dodecyl regioisomer 16a: lower efficacy than 13a at 3 mg/kg in the same acute cholesterol-fed rat model |
| Quantified Difference | 13a qualitatively superior to 16a at 3 mg/kg; at 25 mg/kg in the rabbit atherosclerosis model, 13a reduced lesion coverage by 53% vs. 20% for 16a |
| Conditions | Acute cholesterol-fed rat model; 3 mg/kg oral dosing; plasma total cholesterol measured. Rabbit model: injured cholesterol-fed rabbit, 8-week dosing, thoracic aortic lesion coverage. |
Why This Matters
Procurement of the 3-dodecyl-5-hydroxymethyl isomer commits a synthetic program to the more efficacious regioisomeric series, avoiding an inherent activity penalty associated with the 5-dodecyl regioisomer.
- [1] White AD, Purchase CF 2nd, Picard JA, et al. Heterocyclic amides: inhibitors of acyl-CoA:cholesterol O-acyl transferase with hypocholesterolemic activity in several species and antiatherosclerotic activity in the rabbit. J Med Chem. 1996;39(20):3908-3919. doi:10.1021/jm9604033. View Source
